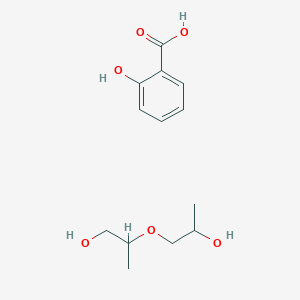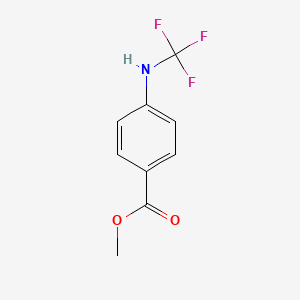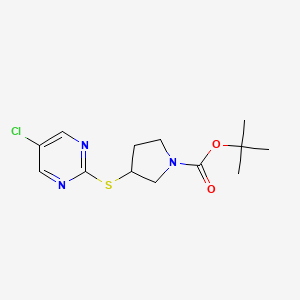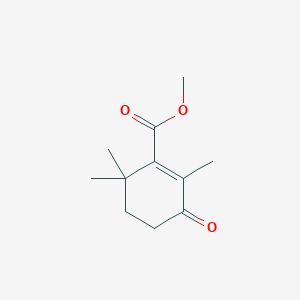![molecular formula C18H20N4O4S B13970425 N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 173850-04-9](/img/structure/B13970425.png)
N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide: is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-d]pyrimidine derivatives through the cyclization of appropriate precursors. The reaction conditions often involve the use of microwave techniques to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of specialized equipment and reagents to facilitate the synthesis and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce apoptosis or cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester 4-methylbenzenesulfonate
Uniqueness
N-(4,7-dihydro-4-oxo-7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is unique due to its specific structural features and the presence of the tosyl group, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Número CAS |
173850-04-9 |
|---|---|
Fórmula molecular |
C18H20N4O4S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)27(25,26)22-10-9-13-14(22)19-17(20-15(13)23)21-16(24)18(2,3)4/h5-10H,1-4H3,(H2,19,20,21,23,24) |
Clave InChI |
WBLXCKBZFNYJNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(NC3=O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


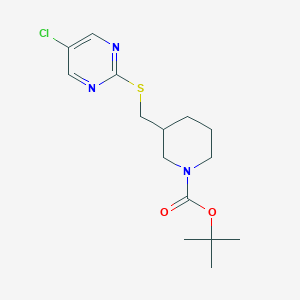
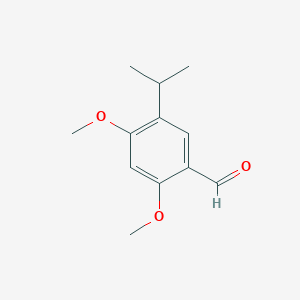

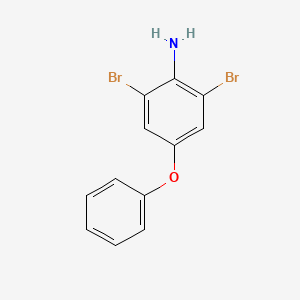
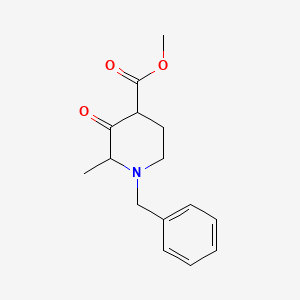
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
